molecular formula C8H3F2NO2 B1465808 3-Cyano-2,6-difluorobenzoic acid CAS No. 1314971-48-6

3-Cyano-2,6-difluorobenzoic acid

Cat. No. B1465808
CAS RN: 1314971-48-6
M. Wt: 183.11 g/mol
InChI Key: OJCKPWOBQFQMAA-UHFFFAOYSA-N
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Description

3-Cyano-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H3F2NO2 . It has an average mass of 183.112 Da and a monoisotopic mass of 183.013184 Da .

Scientific Research Applications

Pharmacology

3-Cyano-2,6-difluorobenzoic acid: is utilized in pharmacological research as a building block for the synthesis of various compounds. Its cyano and difluoro groups make it a valuable intermediate in the development of new drugs, particularly due to its potential reactivity and ability to introduce fluorine atoms into pharmacologically active molecules .

Material Science

In material science, this compound serves as a precursor for the creation of advanced materials. Its unique chemical structure can be incorporated into polymers or small molecules that are used to develop new types of coatings, adhesives, and other materials with enhanced properties .

Chemical Synthesis

3-Cyano-2,6-difluorobenzoic acid: plays a critical role in chemical synthesis. It is often used as a starting material for the preparation of more complex organic compounds through various chemical reactions, including coupling reactions like the Suzuki-Miyaura coupling, which is widely applied in the synthesis of fine chemicals and pharmaceuticals .

Analytical Chemistry

This compound is also important in analytical chemistry, where it may be used as a standard or reference material in chromatographic analysis and mass spectrometry. Its well-defined structure and properties allow for accurate calibration and method development in the analysis of complex mixtures .

Environmental Science

In environmental science, 3-Cyano-2,6-difluorobenzoic acid could be investigated for its behavior and fate in the environment. Understanding its degradation products and interaction with environmental factors is crucial for assessing its impact and for the development of remediation strategies .

Biochemistry Research

The compound finds application in biochemistry research where it may be used to study enzyme-catalyzed reactions involving cyano or carboxylic acid groups. It can act as a substrate or inhibitor in enzymatic assays, helping to elucidate the mechanisms of enzyme function .

Industrial Applications

Industrially, 3-Cyano-2,6-difluorobenzoic acid can be employed in the synthesis of dyes, pigments, and other chemicals that require specific fluorinated aromatic structures. Its incorporation into industrial processes can lead to the production of materials with unique color properties or enhanced stability .

properties

IUPAC Name

3-cyano-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJCKPWOBQFQMAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyano-2,6-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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